molecular formula C13H14 B1584104 5-Phenylbicyclo[2.2.1]hept-2-ene CAS No. 6143-30-2

5-Phenylbicyclo[2.2.1]hept-2-ene

Cat. No. B1584104
CAS RN: 6143-30-2
M. Wt: 170.25 g/mol
InChI Key: PGNNHYNYFLXKDZ-UHFFFAOYSA-N
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Description

5-Phenylbicyclo[2.2.1]hept-2-ene is a chemical compound with the molecular formula C13H14 . It has an average mass of 170.250 Da and a monoisotopic mass of 170.109543 Da .


Molecular Structure Analysis

The molecular structure of 5-Phenylbicyclo[2.2.1]hept-2-ene consists of a bicyclic heptene ring with a phenyl group attached . The 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

5-Phenylbicyclo[2.2.1]hept-2-ene has a density of 1.0±0.1 g/cm3, a boiling point of 248.5±20.0 °C at 760 mmHg, and a flash point of 99.0±10.3 °C . It has no H bond acceptors or donors, and one freely rotating bond . Its ACD/LogP is 4.02 .

Scientific Research Applications

Synthesis and Chemical Properties

5-Phenylbicyclo[2.2.1]hept-2-ene derivatives have been synthesized and analyzed for their geometric parameters and conformational properties. For instance, exo-5-Aminomethyl-endo-5-methylbicyclo[2.2.1]hept-2-ene and its 2,3-epoxy derivative were synthesized, and their molecular structures, including barriers to rotation of the aminomethyl fragment, were studied using the molecular-mechanics method (Kas’yan et al., 2001).

Catalysis and Reaction Mechanisms

The compound has been involved in studies related to catalysis and reaction mechanisms. For example, a gold 7-phenylbicyclo[3.2.0]hept-1(7)-ene complex was investigated in the context of gold-catalyzed cycloisomerization, revealing insights into the kinetics of isomerization and the role of Brønsted Acid (Brooner et al., 2014).

Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of aromatic substituted norbornene mono-esters, which includes derivatives of 5-Phenylbicyclo[2.2.1]hept-2-ene, has been achieved using pig's liver esterase. This process yielded enantioselectivities ranging from low to high (Mamaghani, 2002).

Chemical Reactions and Transformations

Chemical transformations of derivatives of 5-Phenylbicyclo[2.2.1]hept-2-ene have been extensively studied. For instance, bromofluorocarbene addition to 6-phenylbicyclo[3.2.0]hept-6-ene provided various fluoro-indanes, indicating diverse reaction pathways and product formations (Algi & Balcı, 2006).

Applications in Pharmaceutical Synthesis

Although information related to drug use, dosage, and side effects is excluded as per request, it's notable that derivatives of 5-Phenylbicyclo[2.2.1]hept-2-ene have been involved in the synthesis of pharmaceutical compounds. For example, an efficient method for synthesizing N-(3-phenylbicyclo[[2.2.1]-yl)-N-ethylamine hydrochloride was developed, showcasing the compound's utility in pharmaceutical synthesis (Novakov et al., 2011).

Exploration in Organic Chemistry

5-Phenylbicyclo[2.2.1]hept-2-ene derivatives have been central in various organic chemistry explorations. One example is the synthesis and characterization of N-(alkyl- and benzylsulfonyl)-exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes, showcasing the diversity in chemical reactions and product formations involving this compound (Kasyan et al., 2007).

Photoreactive Polymer Research

In the field of material science, 5-Phenylbicyclo[2.2.1]hept-2-ene derivatives have been utilized in the study of photoreactive polymers. Poly(N,N′-diphenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide) was developed as a functional polymer with photoreactive arylamide groups, which underwent photo-Fries rearrangement under UV irradiation, altering the refractive index and surface properties (Griesser et al., 2009).

properties

IUPAC Name

5-phenylbicyclo[2.2.1]hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14/c1-2-4-11(5-3-1)13-9-10-6-7-12(13)8-10/h1-7,10,12-13H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNNHYNYFLXKDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30421-34-2
Record name Bicyclo[2.2.1]hept-2-ene, 5-phenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30421-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90976987
Record name 5-Phenylbicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylbicyclo[2.2.1]hept-2-ene

CAS RN

6143-30-2
Record name 5-Phenylbicyclo(2.2.1)-2-heptene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006143302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Phenylbicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dicyclopentadiene (180 g), styrene (140 g), toluene (36 g), and N,N-diethylbydroxylamine (0.35 g) (added as a polymerization inhibitor) were added to a stainless steel reactor. The mixture was heated to 150° C. for 6 hours. The low boiling fraction was removed from the resulting reaction mixture on the roto-vap. The remaining higher boiling fraction was fractionally distilled. The fraction distilling at 130° C. @ 4 mm Hg was analyzed by GC and found to be 96% 5-phenylnorbornene.
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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